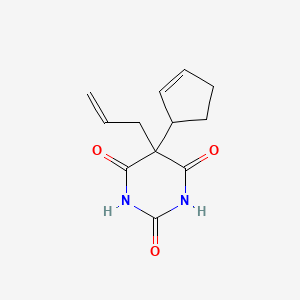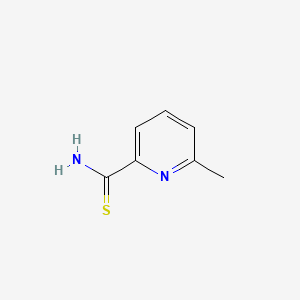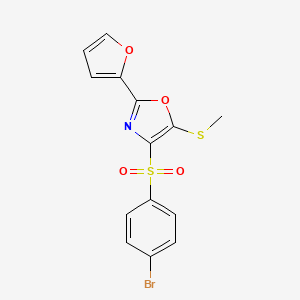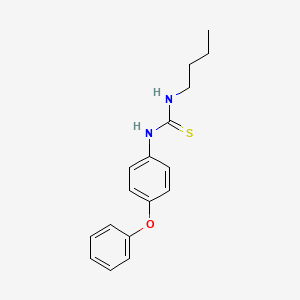
Cyclopentobarbital
Overview
Description
Cyclopentobarbital, also known as cyclobarbital, is a barbiturate drug that has been used in the past for its sedative and hypnotic effects. It is a white, odorless, crystalline powder that is soluble in water and has a bitter taste. Cyclopentobarbital is used in medical settings for the short-term treatment of insomnia, as well as for the treatment of seizures in some cases. It is also used in laboratory settings for scientific research.
Scientific Research Applications
Pharmacologic Study and Anesthetic Comparison
Cyclopentobarbital, also referred to as 5-allyl-5-Δ2-cyclopentenyl barbituric acid or Cyclopal, has been studied for its pharmacologic properties and compared with Pentobarbital. A study conducted in 1944 focused on acute and chronic oral toxicity, effectiveness, and excretion in rats and dogs. It was observed that the onset of anesthesia was similar for both Cyclopal and Pentobarbital, but Cyclopal had a longer duration of anesthesia. The study also noted that dogs maintained general good health and normal liver function after five months of treatment with Cyclopal, indicating its potential for prolonged usage (Brook & Cartland, 1944).
Interaction with Other Drugs and Metabolism
Research has identified various pharmacokinetic drug interactions of cyclosporine (CyA) due to its ability to induce or inhibit the metabolism of other drugs, including barbiturates. This interaction is important because it can affect drug concentrations and therefore efficacy and safety. For instance, phenobarbital, a commonly known barbiturate, has been shown to influence the metabolism of CyA (Baciewicz & Baciewicz, 1989).
Cytochrome P450 Enzyme System
The role of barbiturates, such as phenobarbital, in the induction of drug metabolism has been extensively studied. They act on the cytochrome P450 enzyme system, which is crucial for metabolizing various drugs. This mechanism has been linked to the induction of genes within CYP subfamilies, which are involved in drug metabolism. Understanding this process is important for predicting drug interactions and responses in clinical settings (Negishi, 2017).
Anesthetic and Analgesic Effects
Studies have also examined the anesthetic and analgesic effects of barbiturates in conjunction with other drugs. For example, research on cyclosporine's impact on pentobarbital and fentanyl in mice has shown that cyclosporine can significantly prolong pentobarbital-induced sleep and enhance fentanyl's analgesic effect. This highlights the potential for barbiturates to interact with other drugs and modify their effects in medical settings (Cirella et al., 1986).
Inhibition of Apoptosis in Neuronal Cells
Pentobarbital, a barbiturate, has been shown to have a protective effect against apoptosis in neuronal cells. This finding suggests potential therapeutic applications in conditions like cerebral ischemia where neuronal apoptosis plays a role. Understanding the mechanisms by which barbiturates inhibit apoptosis could lead to new therapeutic strategies for neuroprotective interventions (Morimoto et al., 2000).
Conditional Immunomodulation
Research has also explored the conditional immunomodulation effects of drugs like cyclophosphamide when paired with a conditional stimulus. This phenomenon, observed in animal studies, indicates that the immune system's response can be modified by psychological factors or drug conditioning. Such findings open up new avenues for understanding and manipulating immune responses in clinical settings (MacQueen & Siegel, 1989).
properties
IUPAC Name |
5-cyclopent-2-en-1-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-7-12(8-5-3-4-6-8)9(15)13-11(17)14-10(12)16/h2-3,5,8H,1,4,6-7H2,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVJAYNMQDTIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)C2CCC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871549 | |
| Record name | 5-(Cyclopent-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentobarbital | |
CAS RN |
76-68-6 | |
| Record name | Cyclopentobarbital | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentobarbital | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Cyclopent-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-allyl-5-(2-cyclopenten-1-yl)barbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTOBARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2230XWG55Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Cyclopentobarbital?
A: Cyclopentobarbital is a barbituric acid derivative. While the provided abstracts don't explicitly state the molecular formula and weight, they highlight key structural features. Notably, the molecule contains a cyclopentenyl ring that can be disordered over two positions, as revealed by single crystal X-ray structure determination []. Additionally, it possesses two NH groups capable of forming hydrogen bonds with other molecules [].
Q2: Are there any specific analytical techniques used to study Cyclopentobarbital?
A2: Several analytical techniques are employed to characterize and quantify Cyclopentobarbital. These include:
- Gas Chromatography: Coupled with a nitrogen-phosphorus detector, this technique quantifies Cyclopentobarbital in biological samples like blood and tissue [].
- Bromometric Titration: This method utilizes bromine for quantitative analysis [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR, including 2D techniques, help elucidate the structure and confirm the identity of Cyclopentobarbital and its derivatives [].
- X-ray Powder Diffraction: This technique aids in characterizing the solid-state properties of Cyclopentobarbital [].
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule [].
Q3: How does Cyclopentobarbital interact with other compounds?
A: Cyclopentobarbital can form cocrystals with other molecules, such as codeine []. This interaction is facilitated by hydrogen bonding between the NH groups of Cyclopentobarbital and the piperidine and hydroxyl groups of codeine [].
Q4: Are there any known chemical reactions involving Cyclopentobarbital?
A: Research highlights the bromination of Cyclopentobarbital under different conditions []:
- In glacial acetic acid/HCl: This reaction leads to the formation of two epimeric 5-(2,3-dibromopropyl)-5-(3-bromo-2-hydroxycyclopentyl)-barbituric acids [].
- In methanol: Bromination yields a 7,8-Cyclopenta-9,10-dioxa-2,4-diaza[4.3.3]propellane derivative [].
Q5: Are there any potential applications of Cyclopentobarbital in asymmetric synthesis?
A: While not directly discussed in the abstracts, the title of one paper suggests that Cyclopentobarbital can be enantioselectively synthesized using palladium-catalyzed asymmetric allylic alkylation of barbituric acid derivatives [, ]. This points towards potential applications in synthesizing chiral compounds with pharmaceutical relevance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-pyridin-4-yl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1221116.png)
![N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide](/img/structure/B1221117.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B1221119.png)
![1-(3,5-Dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1221121.png)
![5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one](/img/structure/B1221122.png)
![1-[[2-[[4-(4-Chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1221123.png)
![N-[2-[tert-butyl(methyl)amino]ethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B1221127.png)
![3-amino-N-(2-fluorophenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1221131.png)

![ethyl (2Z)-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1221133.png)
![(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one](/img/structure/B1221136.png)